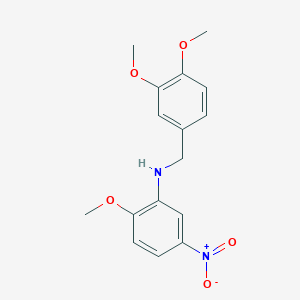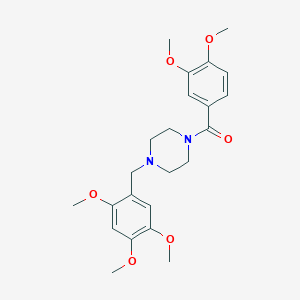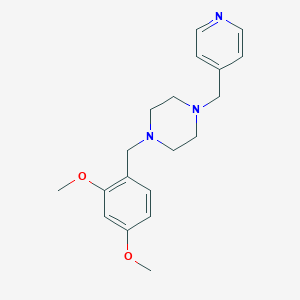![molecular formula C20H23ClN2O3 B444892 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444892.png)
1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 2,3-dimethoxybenzyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-(2,3-dimethoxybenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials or catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9g/mol |
IUPAC 名称 |
(3-chlorophenyl)-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-8-4-6-16(19(18)26-2)14-22-9-11-23(12-10-22)20(24)15-5-3-7-17(21)13-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI 键 |
CIHDAKGXXXQRAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B444809.png)


![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B444815.png)

![4-(3-Acetylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444818.png)

![2,6-DIMETHOXY-4-{[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL](/img/structure/B444822.png)
methanone](/img/structure/B444824.png)
![(3,5-DIMETHOXYPHENYL){4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444828.png)

![1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444830.png)
![1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444831.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B444832.png)
